6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S2/c1-10-8-27-17(22-10)28-9-13-6-14(23)15(7-25-13)26-16(24)11-3-2-4-12(5-11)18(19,20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCRKDYITUVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article discusses the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial and cytotoxic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with pyranone frameworks. The general method includes:
- Refluxing the thiazole with a suitable thiol in the presence of a base.
- Formation of the pyranone by cyclization under acidic conditions.
- Esterification with trifluoromethyl benzoic acid to yield the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Peaks corresponding to methyl groups at δ 2.70 (s, 3H), thiazole protons at δ 7.19, and carbonyl at δ 175.3 |
| IR | Characteristic peaks at 1678 cm⁻¹ (C=O stretch), 3201 cm⁻¹ (NH stretch) |
| MS | m/z = 255.0 (M-H) confirming molecular weight |
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits significant antimicrobial properties against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has promising antibacterial activity, particularly against E. coli, suggesting its potential as a lead compound for developing new antibiotics.
Cytotoxicity Studies
In addition to its antimicrobial properties, the compound was assessed for cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Findings:
The compound displayed selective cytotoxicity with IC50 values indicating significant inhibition of cell proliferation.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
These findings suggest that This compound may possess anticancer properties worth further investigation.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of bacterial cell wall synthesis : The thiazole moiety may interfere with peptidoglycan cross-linking.
- Induction of apoptosis in cancer cells : The compound may activate intrinsic apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Bromobenzoate
- Structural Difference : The benzoate substituent is replaced with a 4-bromo group instead of 3-trifluoromethyl.
- Implications : Bromine’s electron-withdrawing nature may reduce ester hydrolysis rates compared to the trifluoromethyl group, which combines electronegativity with steric bulk. This substitution could alter binding affinity in biological targets, such as enzymes involved in microbial cell wall synthesis .
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(Trifluoromethyl)benzoate
- Structural Difference : The thiazole ring is replaced with a pyrimidine ring.
- However, the increased polarity could reduce membrane permeability compared to the thiazole analog .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
- Structural Difference: The thiazole-thioether chain is absent, replaced by a 4-methoxyphenoxy group.
- Implications: The methoxy group’s electron-donating effects might stabilize the pyranone ring, while the absence of sulfur could diminish redox activity. This compound’s reduced complexity may correlate with lower antimicrobial efficacy compared to thiazole-containing analogs .
Comparative Data Table
Key Research Findings and Implications
- Bioactivity Trends : Thiazole-containing analogs (e.g., 2-substituted thiazoles in ) demonstrate antimicrobial activity, suggesting that the thiazole-thioether moiety is critical for targeting microbial enzymes or membranes .
- Substituent Effects : The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to bromine or methoxy groups. This trade-off must be optimized in drug design .
- Structural Robustness: Crystallographic studies (e.g., ) highlight the conformational rigidity of the pyranone core, which may favor binding to rigid biological targets .
Preparation Methods
Pyran Core Synthesis
The 4-oxo-4H-pyran scaffold is typically constructed via Knorr-type cyclization or Michael addition-cyclization sequences.
Method A: Cyclocondensation of Diketones
- Ethyl 3-oxobutanoate reacts with malonic acid derivatives under acidic conditions to form the pyran ring.
- Chloromethylation at C6 is achieved using paraformaldehyde and HCl gas in dioxane (60–70°C, 8 hr), yielding 6-(chloromethyl)-4-oxo-4H-pyran-3-yl acetate.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H2SO4 | EtOH | 80 | 12 | 68 |
| 2 | HCl, (CH2O)n | Dioxane | 65 | 8 | 72 |
Thioether Formation
The chloromethyl intermediate undergoes nucleophilic substitution with 4-methylthiazole-2-thiol:
Procedure
- 6-(Chloromethyl)-4-oxo-4H-pyran-3-yl acetate (1 eq)
- 4-Methylthiazole-2-thiol (1.2 eq)
- K2CO3 (2 eq) in anhydrous DMF
- Stir at 50°C under N2 for 6 hr
Key Parameters
- Solvent Effects : DMF enhances nucleophilicity of the thiolate ion
- Side Reactions : Oxidation to sulfone byproducts (<5%) mitigated via N2 purging
Esterification with 3-(Trifluoromethyl)benzoyl Chloride
Two-Stage Approach
- Acetate Hydrolysis :
- React pyran-thiazole intermediate with NaOH (2M) in MeOH/H2O (4:1) at 25°C for 2 hr
- Neutralize with HCl to isolate 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol
- Steglich Esterification :
Yield Optimization Data
| Coupling Agent | Temp (°C) | Conversion (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | 25 | 88 | 95.2 |
| EDCl | 25 | 85 | 93.8 |
| CDI | 40 | 78 | 91.4 |
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Configuration
- Microfluidic system with three zones:
- Pyran chloromethylation (residence time: 30 min)
- Thioether formation (residence time: 45 min)
- Esterification (residence time: 90 min)
Advantages
Purification Strategies
Crystallization Protocol
- Dissolve crude product in EtOAc/heptane (1:3) at 60°C
- Cool to −20°C at 0.5°C/min
- Isolate crystals via vacuum filtration (purity >99.5% by qNMR)
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Recovery (%) |
|---|---|---|---|
| Silica 60 | Hexane:EtOAc (4:1) | 0.42 | 89 |
| C18 | MeCN:H2O (75:25) | - | 94 |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
- δ 8.72 (s, 1H, pyran H-5)
- δ 7.89–7.92 (m, 4H, benzoate Ar-H)
- δ 4.51 (s, 2H, SCH2)
- δ 2.45 (s, 3H, thiazole-CH3)
19F NMR (376 MHz)
Stability Studies
Forced Degradation Results
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| 40°C/75% RH (7d) | Hydrolyzed ester | 82.4 |
| 0.1N HCl (24h) | Thiazole ring opening | 67.8 |
| 0.1N NaOH (24h) | Ester saponification | 41.2 |
Challenges and Mitigation
Thioether Oxidation
- Risk : Formation of sulfoxide/sulfone during storage
- Solution : Add 0.1% BHT as antioxidant in final formulation
Trifluoromethyl Group Stability
- Issue : Potential HF elimination under basic conditions
- Control : Maintain pH <7 during all aqueous workups
Emerging Methodologies
Biocatalytic Esterification
Photochemical Thioether Coupling
- Irradiate chloromethyl precursor with UV-A (365 nm)
- Thiol component: 4-methylthiazole-2-thiol
- Reaction time: 45 min vs 6 hr thermal method
Q & A
Q. What are the established synthetic routes for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate, and what are critical optimization parameters?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiazole intermediate via reaction of 4-methylthiazole with a thiol reagent under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Step 2 : Coupling the thiazole intermediate with a pyran-4-one derivative using a thiomethyl linker. This step often requires a catalyst like DCC (dicyclohexylcarbodiimide) to activate the thiol group .
- Step 3 : Esterification of the pyran-3-ol group with 3-(trifluoromethyl)benzoic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane . Key Parameters : Solvent choice (e.g., DMF for solubility), reaction time (12–24 hours for esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, with characteristic peaks for the trifluoromethyl group (~110–120 ppm in F NMR) and pyran-4-one carbonyl (~175 ppm in C NMR) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry (e.g., Acta Crystallographica Section E protocols) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for CHFNOS) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or kinases, using positive controls (e.g., Celecoxib for COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., varying IC values across studies) may arise from:
- Assay Conditions : Differences in cell culture media, serum concentration, or incubation time. Standardize protocols using guidelines like CLSI (Clinical and Laboratory Standards Institute) .
- Compound Purity : Verify purity (>95%) via HPLC and correlate bioactivity with impurity profiles (e.g., residual solvents affecting cytotoxicity) .
- Target Selectivity : Perform kinome-wide profiling to identify off-target effects, using platforms like Eurofins KinaseProfiler™ .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Improve bioavailability and metabolic stability through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., replacing trifluoromethyl with polar groups) .
- Microsomal Stability Testing : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-sensitive regions) .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in this compound?
The CF group:
- Enhances Lipophilicity : Increases membrane permeability (logP +0.5–1.0 compared to non-fluorinated analogs) .
- Electron-Withdrawing Effects : Stabilizes the benzoate ester, reducing hydrolysis rates in plasma (t > 6 hours vs. <2 hours for methyl analogs) .
- Target Binding : Participates in halogen bonding with kinase active sites (e.g., JAK2 inhibition in molecular docking studies) .
Q. What methodologies are used to study the compound’s mechanism of action in cancer pathways?
Advanced approaches include:
- RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2/Bax) .
- Western Blotting : Quantify protein levels (e.g., p-STAT3 suppression in JAK/STAT pathways) .
- Mitochondrial Membrane Potential Assays : JC-1 dye to detect early apoptosis via fluorescence shift (red→green) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
